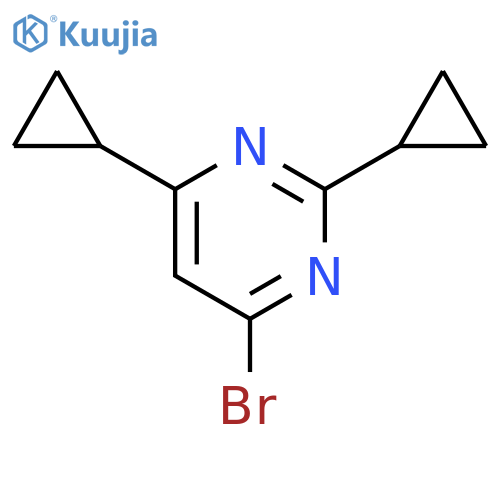Cas no 1412958-76-9 (4-bromo-2,6-di(cyclopropyl)pyrimidine)

1412958-76-9 structure
商品名:4-bromo-2,6-di(cyclopropyl)pyrimidine
CAS番号:1412958-76-9
MF:C10H11BrN2
メガワット:239.11
CID:5274267
4-bromo-2,6-di(cyclopropyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2,6-di(cyclopropyl)pyrimidine
- Pyrimidine, 4-bromo-2,6-dicyclopropyl-
-
- インチ: 1S/C10H11BrN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2
- InChIKey: SOIYBEVTKVZQGX-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC(C2CC2)=CC(Br)=N1
4-bromo-2,6-di(cyclopropyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-692692-0.25g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.25g |
$1432.0 | 2023-03-10 | ||
| Enamine | EN300-692692-0.1g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.1g |
$1371.0 | 2023-03-10 | ||
| Enamine | EN300-692692-10.0g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 10.0g |
$6697.0 | 2023-03-10 | ||
| Enamine | EN300-692692-2.5g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 2.5g |
$3051.0 | 2023-03-10 | ||
| Enamine | EN300-692692-0.5g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.5g |
$1495.0 | 2023-03-10 | ||
| Enamine | EN300-692692-0.05g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.05g |
$1308.0 | 2023-03-10 | ||
| Enamine | EN300-692692-1.0g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-692692-5.0g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 5.0g |
$4517.0 | 2023-03-10 |
4-bromo-2,6-di(cyclopropyl)pyrimidine 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1412958-76-9 (4-bromo-2,6-di(cyclopropyl)pyrimidine) 関連製品
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 506-17-2(cis-Vaccenic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
